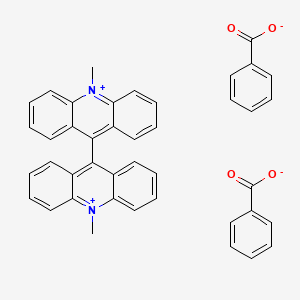
10,10'-Dimethyl-9,9'-biacridin-10-ium dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a heterocyclic organic compound, and is used in various scientific research applications due to its chemiluminescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate typically involves the reaction of acridine derivatives with methylating agents under controlled conditions. The process may include steps such as:
Methylation: Acridine is reacted with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Oxidation: The methylated acridine is then oxidized using an oxidizing agent like hydrogen peroxide.
Formation of Dibenzoate: The final step involves the reaction of the oxidized product with benzoic acid to form the dibenzoate salt.
Industrial Production Methods
Industrial production of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized acridine derivatives, while substitution reactions can produce a range of substituted acridine compounds.
Scientific Research Applications
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate is widely used in scientific research due to its chemiluminescent properties. Some applications include:
Chemistry: Used as a chemiluminescent reagent in various analytical techniques.
Biology: Employed in cell imaging and detection of reactive oxygen species.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the development of sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate involves its ability to generate light through chemiluminescence. This process occurs when the compound reacts with a reductant and oxygen, producing an excited state that emits light upon returning to the ground state. The molecular targets and pathways involved include interactions with reactive oxygen species and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
10,10’-Dimethyl-9,9’-biacridinium dinitrate: Another derivative of acridine with similar chemiluminescent properties.
Lucigenin: Known for its use in detecting superoxide anion radicals.
Uniqueness
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate is unique due to its specific structure, which imparts distinct chemiluminescent properties. Its ability to form stable dibenzoate salts makes it particularly useful in various applications compared to other similar compounds.
Properties
CAS No. |
658699-99-1 |
|---|---|
Molecular Formula |
C42H32N2O4 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dibenzoate |
InChI |
InChI=1S/C28H22N2.2C7H6O2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2*8-7(9)6-4-2-1-3-5-6/h3-18H,1-2H3;2*1-5H,(H,8,9)/q+2;;/p-2 |
InChI Key |
SIMVPUFYBQKDMR-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)


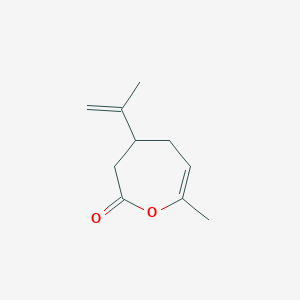
![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
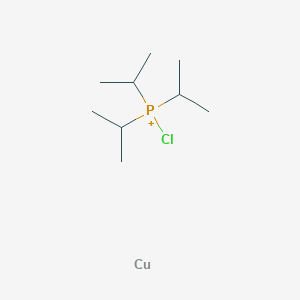
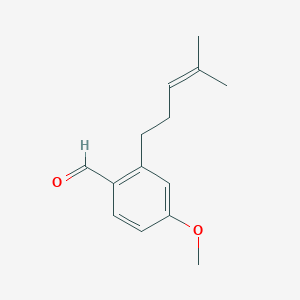
![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
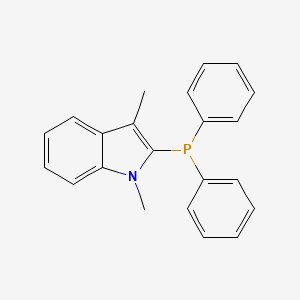

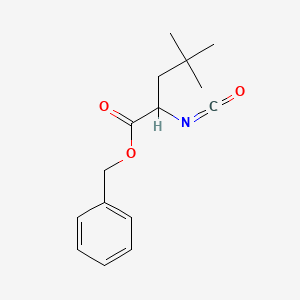
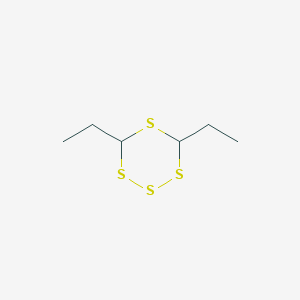
![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)
